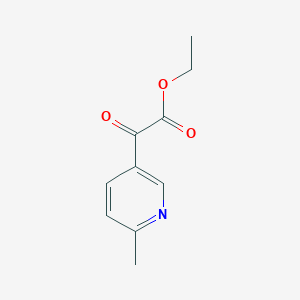

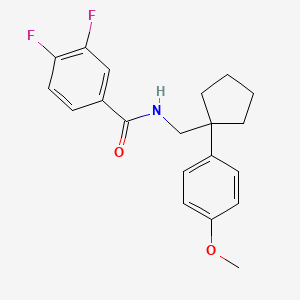

![molecular formula C18H14BrClN2OS B2479212 N-苄基-N-[4-(4-溴苯基)-1,3-噻唑-2-基]-2-氯乙酰胺 CAS No. 560998-18-7](/img/structure/B2479212.png)

N-苄基-N-[4-(4-溴苯基)-1,3-噻唑-2-基]-2-氯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗肿瘤性能

- 合成和抗肿瘤应用:N-苄基-N-[4-(4-溴苯基)-1,3-噻唑-2-基]-2-氯乙酰胺已被用于合成N-(5-R-苄基-1,3-噻唑-2-基)-4,5-二氢-1H-咪唑-2-甲酰胺。这些化合物展示了作为新型抗癌剂的显著潜力,在寻找有效的癌症治疗方法方面表现出希望(Horishny et al., 2020)。

杂环化合物的合成

- 噻唑并[3,2-a]嘧啶酮的形成:该化合物是合成噻唑并[3,2-a]嘧啶酮的关键成分,展示了其在创建复杂杂环结构中的实用性。这个过程涉及环陊合并,为开发新的化学实体提供了途径(Janardhan et al., 2014)。

抗微生物和抗肿瘤活性

- 抗微生物和抗癌研究:已对N-苄基-N-[4-(4-溴苯基)-1,3-噻唑-2-基]-2-氯乙酰胺的衍生物进行了研究,重点关注它们的抗微生物和抗癌性能。这突显了该化合物在开发针对传染病和癌症的新药物的相关性(Drapak et al., 2020)。

芳基亚醛化合物的合成

- 芳基亚醛衍生物的制备:该化合物在从2-亚氨基噻唑烷-4-酮衍生物合成芳基亚醛化合物方面起着关键作用,展示了它在有机合成中的多功能性和在设计具有各种生物活性的新分子中的潜在应用(Azeez et al., 2019)。

激酶抑制和抗癌活性

- Src激酶抑制和抗癌效应:已探索该化合物的衍生物对Src激酶的抑制和抗癌活性。这些发现对于开发靶向癌症治疗方法具有重要意义(Fallah-Tafti et al., 2011)。

抗微生物活性

- 作为抗菌剂的潜力:已合成N-苄基-N-[4-(4-溴苯基)-1,3-噻唑-2-基]-2-氯乙酰胺的衍生物,并对其抗菌活性进行了评估,有助于寻找新的抗微生物剂(Bhoi et al., 2015)。

作用机制

Target of Action

The primary targets of N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide are bacterial and cancerous cells . The compound has been synthesized and studied for its pharmacological activities against these targets . It has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antiproliferative activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The compound interacts with its targets through a process that involves blocking the biosynthesis of certain bacterial lipids . This mode of action is common among antimicrobial agents that contain the heterocyclic thiazole nucleus .

Biochemical Pathways

The biochemical pathways affected by N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide are those involved in the biosynthesis of bacterial lipids . By blocking these pathways, the compound inhibits the growth and proliferation of bacterial cells . The downstream effects of this action include the disruption of bacterial cell wall synthesis and function, leading to cell death .

Pharmacokinetics

The compound’s lipophilic character, expressed by the clogp value, suggests a potentially improved antimicrobial effect for most tested bacterial strains .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death . In addition, the compound has shown antiproliferative activity against the MCF7 cancer cell line . These results suggest that N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide has the potential to be used as a lead compound for the design of new antimicrobial and anticancer drugs .

Action Environment

The action environment of N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide includes the internal environment of bacterial and cancerous cells . Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s activity .

属性

IUPAC Name |

N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClN2OS/c19-15-8-6-14(7-9-15)16-12-24-18(21-16)22(17(23)10-20)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDNBEYLPYQOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

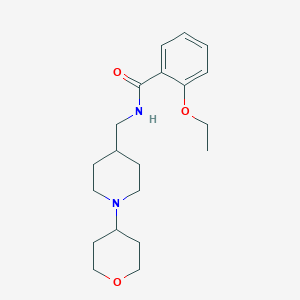

![4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2479129.png)

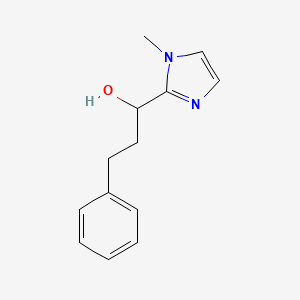

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)

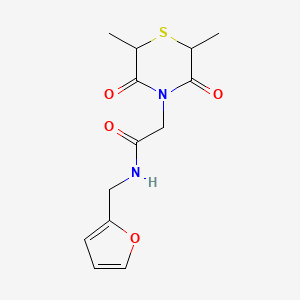

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2479135.png)

![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)

![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)

![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)

![3-benzyl-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2479150.png)

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2479151.png)